molecular formula C15H11F3N2O4 B2961895 N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide CAS No. 500538-82-9

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide

Cat. No.: B2961895
CAS No.: 500538-82-9
M. Wt: 340.258
InChI Key: AIDBMRDYFJRVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with 3-bromoaniline under suitable conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of N-{3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl}acetamide.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide
  • N-{3-[2-nitro-3-(trifluoromethyl)phenoxy]phenyl}acetamide
  • N-{3-[2-nitro-4-(difluoromethyl)phenoxy]phenyl}acetamide

Uniqueness

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which influence its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

N-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c1-9(21)19-11-3-2-4-12(8-11)24-14-6-5-10(15(16,17)18)7-13(14)20(22)23/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBMRDYFJRVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.